molecular formula C7H16Cl2N2O B11888822 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride

Katalognummer: B11888822
Molekulargewicht: 215.12 g/mol
InChI-Schlüssel: WQHMHUZMXZFHMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride is a heterocyclic compound that belongs to the class of spiro compounds. It is characterized by a unique spirocyclic structure that includes an oxygen and nitrogen atom within the ring system. This compound is primarily used for research purposes in various fields of chemistry and biology.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wirkmechanismus

The mechanism of action of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the ethanamine group.

    2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine: Another similar compound with slight structural variations.

Uniqueness

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C7H16Cl2N2O

Molekulargewicht

215.12 g/mol

IUPAC-Name

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c8-1-2-9-3-7(4-9)5-10-6-7;;/h1-6,8H2;2*1H

InChI-Schlüssel

WQHMHUZMXZFHMA-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CN1CCN)COC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.